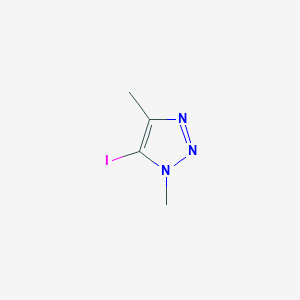

5-iodo-1,4-diMethyl-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C4H6IN3 and a molecular weight of 223.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, such as 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, has been a subject of interest in modern synthetic organic transformations . A method for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazole catalyzed by copper (I) iodide has been developed . This is the first example of a regiospecific synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole is characterized by a cyclic scaffold with carbon and three nitrogen elements in the ring .Physical And Chemical Properties Analysis

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Radiochemical Reaction for Molecular Probes

5-iodo-1,2,3-triazoles, specifically the 5-[(125)I]iodo-1,2,3-triazoles, have been synthesized using a one-pot, three-component, copper(II)-mediated reaction. These triazoles have been integrated with bioconjugation groups, fluorescent dyes, and biomolecules, and are notable for their resistance to deiodination in vivo. This makes them suitable for use in nuclear imaging with radioactive tracers, facilitating noninvasive measurements of biochemical events in vivo (Yan et al., 2013).

Aqueous Synthesis in Biomedical Applications

A copper-catalyzed aqueous multicomponent synthetic method has been developed for preparing 5-iodo-1,2,3-triazoles. This method is highly effective and selective for substrates, including those with biologically relevant compounds. It also allows direct modification of bioactive molecules in water and can be applied to multicomponent radioactive 125 I labeling from aqueous solutions (Li et al., 2017).

Synthesis and Organic Applications

An efficient method for the preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole has been achieved using a multicomponent one-pot reaction. This method, utilizing a novel CuI and NBS catalytic system, shows high tolerance for various sensitive groups, indicating potential applications in organic synthesis and drug discovery (Li et al., 2008).

Click Chemistry in Drug Discovery

5-iodo-1,2,3-triazoles play a significant role in click chemistry, which is increasingly applied in drug discovery. This chemistry involves the copper-(I)-catalyzed formation of 1,2,3-triazole from azides and terminal acetylenes, a highly dependable and specific reaction. The resulting triazoles exhibit strong association with biological targets (Kolb et al., 2003).

Supramolecular Interactions of Triazoles

1,2,3-Triazoles, including 5-iodo-1,2,3-triazoles, are known for their diverse supramolecular interactions. These interactions are utilized in supramolecular and coordination chemistry, with applications in anion recognition, catalysis, and photochemistry. The triazole's nitrogen-rich structure allows for complexation of anions and various coordination modes (Schulze & Schubert, 2014).

Safety And Hazards

The safety information for 5-iodo-1,4-dimethyl-1H-1,2,3-triazole indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

The synthesis of this category of diverse fully functionalized 1,2,3-triazoles has become a necessary and unique research subject in modern synthetic organic key transformations in academia, pharmacy, and industry . Therefore, there is still a demand for the expansion of ways to access new 1,2,3-triazole heterocyclic rings in rapid, efficient, and versatile ways .

特性

IUPAC Name |

5-iodo-1,4-dimethyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFCUDCDYJFFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1,4-diMethyl-1H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2980650.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)

![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)

![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)

![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)

![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2980670.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)

![2-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2980672.png)